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molecular formula C12H8ClN3O3 B8445669 N-(6-chloropyridin-3-yl)-2-nitrobenzamide CAS No. 280771-62-2

N-(6-chloropyridin-3-yl)-2-nitrobenzamide

Cat. No. B8445669
M. Wt: 277.66 g/mol
InChI Key: UWIXGICIGAAWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06759414B2

Procedure details

Using methods substantially equivalent to those described in example 1-A, N-(6-chloropyridin-3-yl)-2-nitrob nzamide (1.24 g, 73%) was prepared from 2-nitro-benzoyl chloride and 3-amino-6-chloropyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](Cl)=[O:7])([O-:3])=[O:2].[NH2:13][C:14]1[CH:15]=[N:16][C:17]([Cl:20])=[CH:18][CH:19]=1>>[Cl:20][C:17]1[N:16]=[CH:15][C:14]([NH:13][C:6](=[O:7])[C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[N+:1]([O-:3])=[O:2])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC(=CC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)NC(C1=C(C=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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